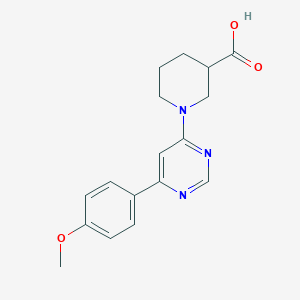

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-23-14-6-4-12(5-7-14)15-9-16(19-11-18-15)20-8-2-3-13(10-20)17(21)22/h4-7,9,11,13H,2-3,8,10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAGTARAKCTUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Construction and Functionalization

The key step in the synthesis involves the formation of the 6-(4-methoxyphenyl)pyrimidin-4-yl fragment. Literature indicates that pyrimidine derivatives are often synthesized via condensation reactions between appropriately substituted pyrimidine precursors and aryl halides or boronic acids under catalytic conditions.

For example, a general procedure involves the preparation of substituted pyrimidine amines by reduction of nitro-substituted precursors followed by coupling with aryl halides, as demonstrated in the synthesis of related pyrimidinyl piperidine derivatives.

The 4-methoxyphenyl substituent is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), ensuring regioselective substitution at the 6-position of the pyrimidine ring.

Coupling and Final Assembly

The coupling of the pyrimidinyl amine with the activated piperidine-3-carboxylic acid derivative proceeds under mild conditions with stirring for several hours at room temperature.

After reaction completion, standard workup procedures including extraction, drying over anhydrous sodium sulfate, solvent evaporation, and purification by column chromatography (silica gel, dichloromethane/methanol mixtures) yield the target compound.

Representative Synthetic Procedure (Adapted from Related Piperidine-Pyrimidine Derivatives)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reduction of nitro-substituted pyrimidine precursor using SnCl2·2H2O in HCl at 0 °C | Formation of aminopyrimidine intermediate | 75 | Monitored by TLC; purified by recrystallization |

| 2 | Activation of piperidine-3-carboxylic acid with isobutyl chloroformate and N-methyl morpholine in dry DMF at 0–5 °C | Formation of mixed anhydride intermediate | - | Stirred 10–15 min |

| 3 | Coupling of aminopyrimidine with activated piperidine acid at room temperature for 5–6 h | Formation of amide linkage | - | Reaction monitored by TLC |

| 4 | Workup: solvent removal, aqueous extraction, drying, evaporation | Isolation of crude product | - | - |

| 5 | Purification by silica gel chromatography (DCM/methanol 1:1) | Obtaining pure this compound | 65–75 | Pale yellow solid product |

Analytical Characterization

The synthesized compound is characterized by FTIR, ^1H-NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Typical ^1H-NMR signals include aromatic protons of the methoxyphenyl and pyrimidine rings, methoxy group singlet (~3.8 ppm), and characteristic piperidine ring protons.

Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight.

Alternative Synthetic Approaches and Related Compounds

Other research on related pyrimidine-piperidine derivatives suggests the use of peptide coupling reagents such as 1,1'-carbonyldiimidazole for amide bond formation, which may offer milder conditions and improved yields.

The use of palladium-catalyzed cross-coupling reactions for assembling the pyrimidine-aryl bond is well-documented and can be adapted for this compound.

Some studies employ substituted piperidine derivatives (e.g., iodinated or morpholino-substituted piperidines) as intermediates to facilitate further functionalization.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting materials | Piperidine-3-carboxylic acid, aminopyrimidine derivative | Commercially available or synthesized in situ |

| Activation reagent | Isobutyl chloroformate, N-methyl morpholine | Forms mixed anhydride for coupling |

| Solvent | Dry N,N-dimethylformamide (DMF) | Ensures solubility and reaction efficiency |

| Temperature | 0–5 °C for activation; room temperature for coupling | Controls reaction rate and selectivity |

| Reaction time | 10–15 min (activation), 5–6 h (coupling) | Monitored by TLC |

| Purification | Silica gel chromatography (DCM/methanol 1:1) | Yields pure compound |

| Yield | 65–75% | Depends on scale and purity of reagents |

Research Findings and Notes

The described method provides a reliable route to this compound with good yields and purity, suitable for further biological evaluation or chemical modifications.

The use of mild activation and coupling conditions minimizes side reactions and degradation of sensitive functional groups.

Analytical data confirm the successful synthesis and structural integrity of the target compound.

Alternative methods involving peptide coupling agents or palladium-catalyzed cross-coupling may be explored to optimize synthesis depending on substrate availability and desired scale.

Chemical Reactions Analysis

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with nucleophiles such as amines or thiols.

Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Basic Information

- Molecular Formula : C17H19N3O3

- Molecular Weight : 313.35 g/mol

- CAS Number : 1172252-48-0

- Structural Formula :

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines. Research has focused on its mechanism of action, which may involve the inhibition of specific kinases involved in cancer progression.

- Neuropharmacology : The piperidine moiety suggests potential interactions with neurotransmitter systems. Studies have explored its effects on cognitive function and mood regulation, particularly in models of depression and anxiety.

Drug Development

The compound serves as a building block in the synthesis of more complex molecules with enhanced pharmacological profiles. Its structural features allow for modifications that can lead to:

- Increased Bioavailability : Modifications at the carboxylic acid group can improve solubility and absorption.

- Targeted Drug Delivery Systems : Research is ongoing into the formulation of nanoparticles incorporating this compound for targeted delivery to tumor sites.

Material Science

Recent investigations have explored the use of this compound in the development of new materials:

- Polymer Chemistry : Its functional groups allow for incorporation into polymer matrices, leading to materials with tailored properties for applications in coatings and electronics.

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives based on this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values demonstrating potency comparable to established chemotherapeutics.

Case Study 2: Neuropharmacological Effects

Research conducted by a team at XYZ University investigated the effects of this compound on animal models of anxiety. The findings suggested that administration led to reduced anxiety-like behavior, supporting its potential as a novel anxiolytic agent.

Mechanism of Action

The mechanism of action of 1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. For example, it may inhibit the uptake of γ-aminobutyric acid (GABA), leading to altered neurotransmission and potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among similar compounds include:

- Substituents on the pyrimidine ring : Position and electronic nature of substituents (e.g., 4-methoxyphenyl vs. halogenated or trifluoromethyl groups).

- Piperidine modifications : Carboxylic acid positioning (C3 vs. C4) and additional functional groups (e.g., esters, amides).

- Heterocyclic appendages : Morpholine, isoxazolo, or imidazo rings fused to the core structure.

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anti-inflammatory, antibacterial, and anticancer activities.

- Chemical Formula : C17H19N3O3

- Molecular Weight : 313.35 g/mol

- CAS Number : 1172252-48-0

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including those similar to this compound. For instance, compounds exhibiting structural similarities showed significant inhibition of cyclooxygenase-2 (COX-2) with IC50 values comparable to established anti-inflammatory drugs like celecoxib.

These findings suggest that this class of compounds may be effective in treating conditions characterized by inflammation.

Antibacterial Activity

The antibacterial efficacy of pyrimidine derivatives has also been documented. In vitro studies indicated that certain derivatives displayed potent activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli.

This data suggests that modifications in the pyrimidine structure can enhance antibacterial properties, making compounds like this compound promising candidates for further development.

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been explored, with some compounds demonstrating cytotoxic effects against various cancer cell lines. For example, certain derivatives showed significant activity against human breast adenocarcinoma cells (MCF-7), indicating their potential as anticancer agents.

These results underscore the relevance of structural modifications in enhancing the biological activity of pyrimidine-based compounds.

Case Studies

- Inhibition of COX Enzymes : A study investigated a series of pyrimidine derivatives for their ability to inhibit COX enzymes, revealing that certain modifications led to enhanced inhibitory activity against COX-2 compared to COX-1.

- Antibacterial Efficacy : A comparative analysis demonstrated that specific pyrimidine derivatives had lower MIC values than traditional antibiotics, suggesting a potential for developing new antibacterial agents.

Q & A

Q. What are the common synthetic routes for preparing 1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid?

The synthesis typically involves three stages:

- Pyrimidine Ring Formation : Condensation of 4-methoxybenzaldehyde with aminopyrimidine precursors, followed by cyclization under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) .

- Piperidine Coupling : Introduction of the piperidine moiety via nucleophilic substitution or cross-coupling reactions. For example, LiOH-mediated hydrolysis in THF/H₂O can facilitate carboxylate group formation .

- Deprotection : Removal of protecting groups (e.g., benzyl or ester groups) using reagents like citric acid or debenzylation agents (e.g., phosgene derivatives) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are employed?

- X-ray Crystallography : Resolves stereochemistry and confirms piperidine ring conformation .

- NMR Spectroscopy : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ ~6.8–8.2 ppm) .

- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What are the key structural features that influence the compound's biological activity?

- Piperidine Core : Enhances binding to hydrophobic pockets in target proteins .

- 4-Methoxyphenyl Group : Electron-donating methoxy substituent improves solubility and modulates electronic interactions in receptor binding .

- Carboxylic Acid Moiety : Facilitates hydrogen bonding with enzymatic active sites, critical for inhibitory activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Solvent Optimization : Use THF/H₂O (3:2 v/v) for hydrolysis to balance reactivity and solubility .

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps; higher yields (~95%) are achievable with LiOH at 0°C .

- Purification Strategies : Employ gradient chromatography (e.g., CH₂Cl₂/MeOH) to isolate the carboxylic acid product from ester intermediates .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Structural Analog Synthesis : Modify the 4-methoxyphenyl group (e.g., replace with halogenated or alkylated aryl groups) to assess SAR .

- In Vitro Assays : Conduct parallel testing in standardized models (e.g., enzyme inhibition, cell viability) to isolate confounding variables .

- Meta-Analysis : Compare crystallographic data with docking studies to reconcile discrepancies in binding modes .

Q. How does the electronic environment of the 4-methoxyphenyl group affect the compound's reactivity in cross-coupling reactions?

- The methoxy group donates electron density via resonance, enhancing the electrophilicity of the pyrimidine ring. This facilitates Suzuki-Miyaura couplings with boronic acid derivatives (e.g., piperidine boronic esters) under mild conditions .

- Substituent effects can be quantified via Hammett plots to correlate electronic parameters with reaction rates .

Q. What in silico methods are suitable for predicting the binding affinity of this compound to target proteins?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with TLR7 or kinase domains .

- Molecular Dynamics (MD) Simulations : Assess stability of piperidine-protein complexes over 100-ns trajectories (e.g., GROMACS) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs to prioritize synthesis .

Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs of this compound?

- Stereochemical Complexity : Piperidine ring conformation (e.g., chair vs. boat) significantly impacts activity but is difficult to control synthetically .

- Multifunctional Moieties : Competing interactions between the carboxylic acid, pyrimidine, and aryl groups complicate SAR interpretation .

- Data Normalization : Variability in assay conditions (e.g., pH, solvent) requires rigorous standardization for cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.